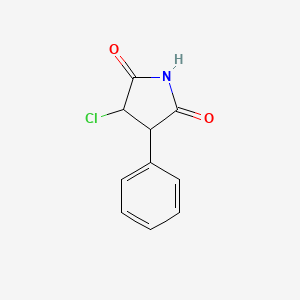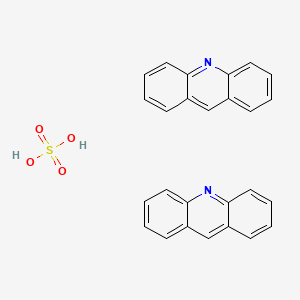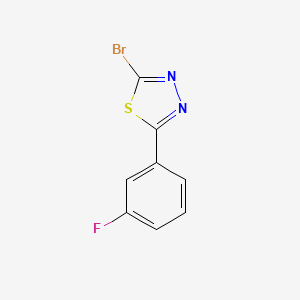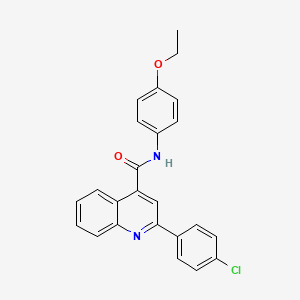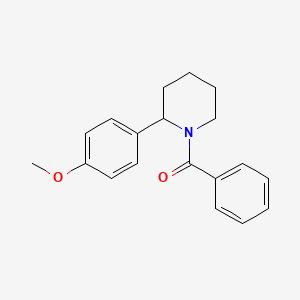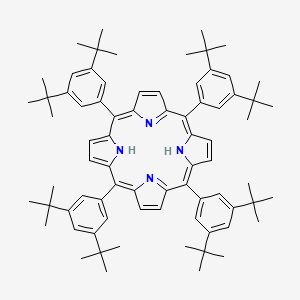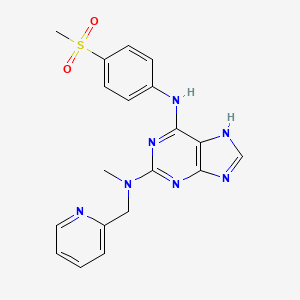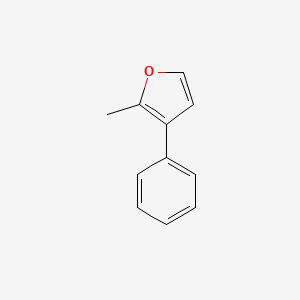
Furan, 2-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the second position and a phenyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-phenylpropanal with an acid catalyst can lead to the formation of 2-methyl-3-phenylfuran through an intramolecular cyclization process . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the furan ring .
Industrial Production Methods: Industrial production of 2-methyl-3-phenylfuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and advanced catalytic systems are often employed to enhance the scalability and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (bromine, chlorine), electrophilic reagents.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofurans.
Substitution: Halogenated furans.
Applications De Recherche Scientifique
2-Methyl-3-phenylfuran has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-3-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methylfuran: Similar in structure but lacks the phenyl group, leading to different chemical properties and reactivity.
3-Phenylfuran: Lacks the methyl group, resulting in variations in its chemical behavior and applications.
Benzofuran: Contains a fused benzene and furan ring, exhibiting distinct biological and chemical properties.
Uniqueness: Its dual substitution pattern allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
50552-26-6 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2-methyl-3-phenylfuran |
InChI |
InChI=1S/C11H10O/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
KSXJDWPQYWPMDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


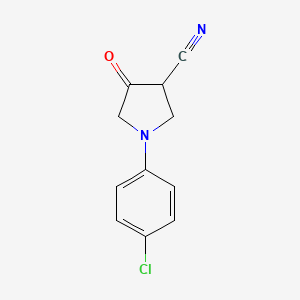
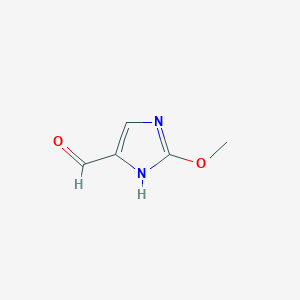
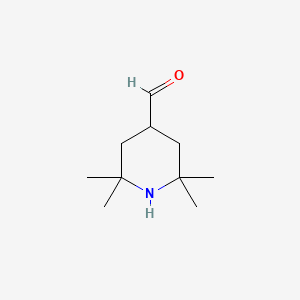
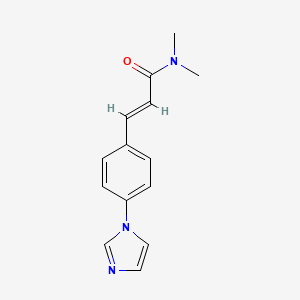
![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
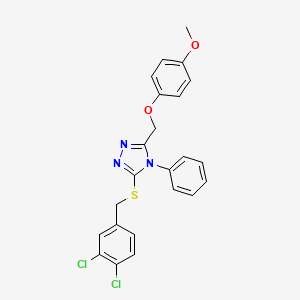
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
